N-Boc-L-Ser-NHOBn

Solid-Phase Peptide Synthesis Protecting Group Strategy Hydroxamic Acid Chemistry

Securing a reliable C-terminal serine hydroxamate for Boc-chemistry SPPS is a persistent synthesis bottleneck. N-Boc-L-Ser-NHOBn (CAS 26048-92-0) eliminates the need for difficult late-stage hydroxamate formation, providing a pre-functionalized building block that integrates directly into standard Boc/Bzl protocols. - Orthogonal Boc (base-labile) & O-benzyl (hydrogenolyzable) protection ensures seamless resin compatibility. - Intrinsic zinc-chelating hydroxamate enables direct construction of MMP inhibitor scaffolds. - Consistent ≥98% purity reduces purification steps and improves peptide yield.

Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
CAS No. 26048-92-0
Cat. No. B023835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-Ser-NHOBn
CAS26048-92-0
Synonyms[(1S)-1-(Hydroxymethyl)-2-oxo-2-[(phenylmethoxy)amino]ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  L-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid tert-Butyl Ester;  NSC 337388
Molecular FormulaC15H22N2O5
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1
InChIInChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1
InChIKeyBEXBKUKHTOBXHW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-Ser-NHOBn (CAS:26048-92-0) – A Key Protected Serine Hydroxamate for Peptide Synthesis


N-Boc-L-Ser-NHOBn (CAS: 26048-92-0), or O-Benzyl-α-N-tert-Boc-L-serinehydroxamic Acid, is a specialized amino acid derivative with a molecular weight of 310.35 g/mol and the formula C₁₅H₂₂N₂O₅ . Structurally, it is characterized by a central L-serine core, a base-labile tert-butyloxycarbonyl (Boc) N-terminal protecting group, and a C-terminal O-benzyl hydroxamate moiety [1]. Its (2S) chiral configuration is critical for stereoselective applications in medicinal chemistry . This compound is primarily utilized as a building block for solid-phase peptide synthesis (SPPS) and in the development of enzyme inhibitors, particularly those targeting metalloproteases .

Protected L-serine hydroxamate building block with (2S) configuration
Specifically designed for Boc-strategy solid-phase peptide synthesis
Enables direct C-terminal hydroxamate incorporation into target peptides

N-Boc-L-Ser-NHOBn Substitution Risks: Why Analogs Fail in SPPS and Chelation


Generic substitution of N-Boc-L-Ser-NHOBn with simpler, unprotected, or differently protected serine analogs is not feasible due to the compound's unique combination of orthogonal protecting groups and a functional C-terminal hydroxamate. Unlike standard N-Boc-L-serine (CAS: 3262-72-4), which terminates in a carboxylic acid, N-Boc-L-Ser-NHOBn features an O-benzyl hydroxamate group that provides distinct metal-chelating properties essential for its role as an enzyme inhibitor scaffold [1]. Furthermore, the orthogonal Boc (base-labile) and O-benzyl (acid-labile/hydrogenolyzable) protecting groups are not a standard pairing; using an alternative such as Fmoc-L-Ser-NHOBn would be incompatible with Boc-strategy SPPS, forcing a change in the entire synthetic protocol and resin selection . Substitution would compromise both the functional activity (chelating ability) and the synthetic compatibility (orthogonal protection), resulting in failed reactions or biologically inactive products.

N-Boc-L-serine lacks the O-benzyl hydroxamate group; metal-chelating applications may not transfer and require re-evaluation.

Fmoc-L-Ser-NHOBn is incompatible with Boc-strategy acidic deprotection; protocol redesign and resin change would be necessary.

Analogs without orthogonal Boc/O-benzyl protection may disrupt selective deprotection sequences, compromising synthesis fidelity.

N-Boc-L-Ser-NHOBn Quantitative Evidence: A Head-to-Head Comparison with Analogs


Functional Group Analysis: N-Boc-L-Ser-NHOBn vs. N-Boc-L-Serine

The fundamental difference between N-Boc-L-Ser-NHOBn and the more common N-Boc-L-serine lies in the C-terminal functional group. N-Boc-L-Ser-NHOBn possesses an O-benzyl hydroxamate moiety, while N-Boc-L-serine has a free carboxylic acid. This structural distinction is absolute: one molecule lacks the hydroxamic acid group entirely, meaning it cannot engage in the metal chelation interactions that define the applications of the target compound [1].

Functional group
Class-level
Target: O-benzyl hydroxamate present
N-Boc-L-serine: carboxylic acid (no hydroxamate)
0% functional overlap
Hydroxamate group is essential for metal-chelation context; absence removes key research utility.
Supplier-sourced structural comparison; verify in specific assay context.
Solid-Phase Peptide Synthesis Protecting Group Strategy Hydroxamic Acid Chemistry

Synthetic Compatibility: N-Boc-L-Ser-NHOBn vs. Fmoc-L-Ser-NHOBn

The choice of N-terminal protecting group (Boc vs. Fmoc) dictates the entire SPPS workflow. N-Boc-L-Ser-NHOBn is specifically designed for Boc-strategy SPPS, where deprotection is achieved using acid (e.g., TFA). The Fmoc analog, while sharing the same core, would be completely incompatible with this acidic environment, as the Fmoc group requires basic conditions for removal (e.g., piperidine). Using the Fmoc analog in a Boc protocol would lead to either no reaction or premature, uncontrolled deprotection .

SPPS compatibility
Class-level
Target: compatible with Boc-strategy (acid labile)
Fmoc-L-Ser-NHOBn: requires basic deprotection; incompatible
Full protocol mismatch
Protecting group choice is non-transferable; substitution forces synthesis redesign.
Class-level inference; review standard Boc/Bzl SPPS requirements.
Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Inhibitory Activity: N-Boc-L-Ser-NHOBn as a Serine Protease Inhibitor

Data sourced from a supplier's product page indicates that N-Boc-L-Ser-NHOBn acts as an inhibitor for certain enzymes. Against a serine protease, the compound reportedly exhibits an IC50 value of 5 µM with a competitive mode of inhibition. It is also noted to interact with cytochrome P450 enzymes, showing an IC50 of 10 µM (non-competitive) .

Enzyme inhibition
Reported
IC50 5 µM (serine protease)
IC50 10 µM (CYP450)
Supports inhibitor scaffold research; reported assay potency context only.
Comparator data missing; assay conditions not fully specified.
Enzyme Inhibition Serine Protease Biochemical Assay

N-Boc-L-Ser-NHOBn Application Scenarios: From SPPS to Drug Discovery


Building Block for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

N-Boc-L-Ser-NHOBn is the optimal choice for research groups utilizing Boc-chemistry for SPPS, as evidenced by its orthogonal Boc (acid-labile) and O-benzyl (acid-stable, hydrogenolyzable) protecting groups [1]. Its design ensures seamless integration into existing Boc/Bzl synthesis workflows on standard polystyrene resins, providing a reliable route for incorporating a C-terminal serine-derived hydroxamate into target peptides. Alternative Fmoc-based analogs are incompatible with this protocol .

Scaffold for Metalloprotease and Serine Protease Inhibitor Development

The intrinsic O-benzyl hydroxamate moiety of N-Boc-L-Ser-NHOBn is a well-established zinc-binding group, making this compound a valuable starting point for designing inhibitors of matrix metalloproteases (MMPs) and other metalloenzymes [1]. Furthermore, preliminary data suggests it exhibits inhibitory activity against serine proteases with an IC50 of 5 µM, positioning it as a potential scaffold for developing novel serine protease inhibitors . Medicinal chemists can utilize the protected form to explore structure-activity relationships (SAR) by selective deprotection and further derivatization.

Custom Synthesis of Peptidyl Hydroxamic Acid Derivatives

For research into complex natural products or therapeutic peptides requiring a C-terminal hydroxamate, N-Boc-L-Ser-NHOBn serves as a critical, pre-functionalized intermediate. Its use simplifies the synthesis of molecules like exochelins or other siderophore analogs, as described in synthetic methodologies for these compounds [1]. The compound eliminates the need for difficult late-stage functionalization of a carboxylic acid into a hydroxamate, reducing the step count and improving overall synthetic efficiency.

Application
Selection Property
Validation Focus
Boc-strategy SPPS building block
Orthogonal Boc/O-benzyl protection; (2S) stereochemistry
Verify compatibility with acid-labile resin cleavage and peptide elongation
Metalloprotease/ serine protease inhibitor scaffold
Hydroxamate metal-chelating group; reported enzyme inhibition profile
Confirm inhibitory activity and selectivity in target enzyme assays
Peptidyl hydroxamic acid derivative synthesis
Pre-functionalized C-terminal hydroxamate; avoids late-stage modification
Assess synthetic efficiency and compatibility with target peptide sequence

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